molecular formula C9H12N2O2 B2995951 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 883997-72-6

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2995951
CAS No.: 883997-72-6
M. Wt: 180.207
InChI Key: XOTQZXVSASCORE-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that features an indazole core structure

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to show degradation activity toward bis(2-hydroxyethyl) terephthalate (BHET), a polyethylene terephthalate degradation intermediate

Cellular Effects

The effects of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one on various types of cells and cellular processes are complex and multifaceted. For instance, it has been found to influence cell function by interacting with cell signaling pathways . It also appears to have an impact on gene expression and cellular metabolism . The specific cellular processes affected by this compound and the mechanisms through which it exerts these effects are still being investigated.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression have also been associated with this compound

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available

Metabolic Pathways

This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines .

Scientific Research Applications

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indazole core, which imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Biological Activity

Overview

1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique tetrahydroindazole core and a hydroxyethyl substituent, this compound's structure may influence its interactions within biological systems. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with an approximate molecular weight of 150.18 g/mol. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

Target Enzymes and Pathways

  • Enzyme Interaction : Similar compounds have been shown to target enzymes such as proteases and kinases. The binding affinity to these enzymes can alter their activity, leading to downstream effects in cellular signaling pathways.
  • Biochemical Pathways : The compound may influence metabolic pathways involving the degradation of biomolecules and modulation of cell signaling processes. This includes potential interactions with proteins involved in apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound's structural analogs have demonstrated anticancer properties in vitro, indicating a possible role in cancer therapeutics.

In Vitro Studies

In vitro studies have focused on the compound's cytotoxic effects on cancer cell lines. For instance:

  • Cell Line Testing : Testing against human cancer cell lines revealed significant cytotoxicity at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption and Distribution : Studies are ongoing to determine absorption rates and distribution within biological systems. Initial findings suggest moderate bioavailability .

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexUnique Features
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one0.92Methyl group substitution on nitrogen
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one0.85Methyl group on the second position
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one0.82Isopropyl substituent enhancing lipophilicity
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol0.86Ethanol side chain affecting solubility

This table illustrates how variations in substituents can significantly influence pharmacokinetic properties and therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-5-4-11-8-2-1-3-9(13)7(8)6-10-11/h6,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTQZXVSASCORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2CCO)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-hydroxyethyl hydrazine (1.36 mL, 20 mmol) was slowly added to an ice-cooled solution of 2-((dimethylamino)methylene)cyclohexane-1,3-dione (3.34 g) in methanol (50 mL). After stirring at room temperature for 20 min, the solvent was evaporated. Flash chromatography (SiO2, EtOAc/MeOH=100:5 to 100:7 to 100:10) gave the title compound as a white solid. B. Preparation of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-6,7-dihydro-1H-indazol-4(5H)-one.
Quantity
1.36 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
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Reaction Step Two

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